1-(4-Butylpiperazin-1-yl)-2-fluoroethan-1-one
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Overview
Description
1-(4-Butylpiperazin-1-yl)-2-fluoroethan-1-one is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a butyl-substituted piperazine ring and a fluoroethanone moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and industrial applications.
Preparation Methods
The synthesis of 1-(4-Butylpiperazin-1-yl)-2-fluoroethan-1-one typically involves the reaction of 4-butylpiperazine with 2-fluoroethanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to facilitate the process. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow synthesis, which allows for the efficient and scalable production of the compound. This method offers advantages in terms of reaction control, safety, and cost-effectiveness.
Chemical Reactions Analysis
1-(4-Butylpiperazin-1-yl)-2-fluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the fluoroethanone moiety to a corresponding alcohol. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The fluoro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This reaction often requires the use of a base, such as sodium hydroxide, to facilitate the substitution process.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
1-(4-Butylpiperazin-1-yl)-2-fluoroethan-1-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and pathways. It may serve as a tool for investigating the mechanisms of action of various biological targets.
Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic properties. Researchers are exploring its use as a lead compound for the development of new drugs, particularly in the areas of neurology and oncology.
Industry: In industrial applications, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for use in various industrial processes, including catalysis and material synthesis.
Mechanism of Action
The mechanism of action of 1-(4-Butylpiperazin-1-yl)-2-fluoroethan-1-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor of specific protein kinases, which are enzymes involved in the regulation of cell growth, differentiation, and metabolism. By inhibiting these enzymes, the compound can influence various cellular processes and pathways, leading to its observed biological effects.
Comparison with Similar Compounds
1-(4-Butylpiperazin-1-yl)-2-fluoroethan-1-one can be compared with other similar compounds, such as:
1-(4-Butylpiperazin-1-yl)-2-chloroethan-1-one: This compound has a similar structure but contains a chloro group instead of a fluoro group. The presence of the chloro group may result in different chemical and biological properties.
1-(4-Butylpiperazin-1-yl)-2-bromoethan-1-one: This compound contains a bromo group, which can also influence its reactivity and biological activity.
1-(4-Butylpiperazin-1-yl)-2-iodoethan-1-one: The iodo group in this compound may impart unique properties, such as increased reactivity in certain chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
745741-65-5 |
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Molecular Formula |
C10H19FN2O |
Molecular Weight |
202.27 g/mol |
IUPAC Name |
1-(4-butylpiperazin-1-yl)-2-fluoroethanone |
InChI |
InChI=1S/C10H19FN2O/c1-2-3-4-12-5-7-13(8-6-12)10(14)9-11/h2-9H2,1H3 |
InChI Key |
NKVVEFCDOZGDPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCN(CC1)C(=O)CF |
Origin of Product |
United States |
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